
Tribromo(methanesulfonyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribromo(methanesulfonyl)methane is an organosulfur compound with the molecular formula CBr3SO2CH3 It is a derivative of methane where three hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a methanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
Tribromo(methanesulfonyl)methane can be synthesized through several methods. One common method involves the bromination of methanesulfonylmethane using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions
Tribromo(methanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tribromo compound to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can replace bromine atoms in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated methanesulfonyl compounds.
科学的研究の応用
Tribromo(methanesulfonyl)methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bromine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for other organosulfur compounds.
作用機序
The mechanism of action of tribromo(methanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. These interactions can lead to various chemical transformations, depending on the specific conditions and reactants involved. The bromine atoms can participate in electrophilic substitution reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
類似化合物との比較
Similar Compounds
Tribromomethane (Bromoform): Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylmethane: Contains the methanesulfonyl group but lacks bromine atoms.
Dibromo(methanesulfonyl)methane: Contains two bromine atoms and one methanesulfonyl group.
Uniqueness
Tribromo(methanesulfonyl)methane is unique due to the combination of three bromine atoms and a methanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
特性
CAS番号 |
114020-03-0 |
|---|---|
分子式 |
C2H3Br3O2S |
分子量 |
330.82 g/mol |
IUPAC名 |
tribromo(methylsulfonyl)methane |
InChI |
InChI=1S/C2H3Br3O2S/c1-8(6,7)2(3,4)5/h1H3 |
InChIキー |
YRQQQUGGYRCRCE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


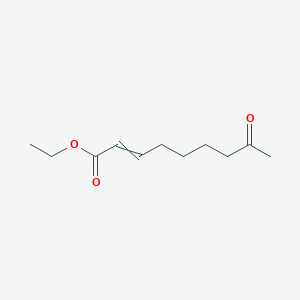

![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
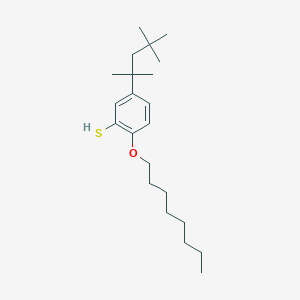
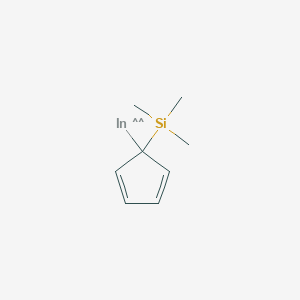
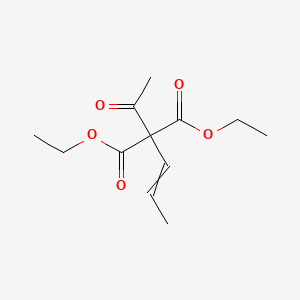
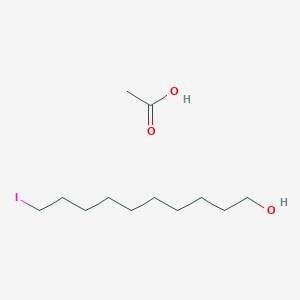
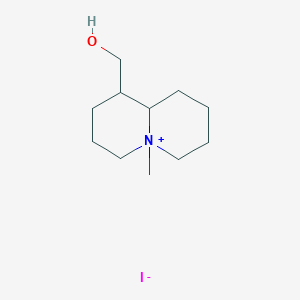

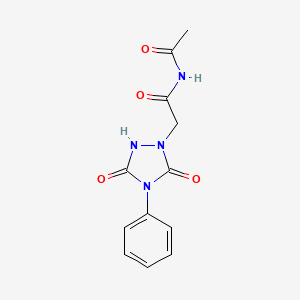
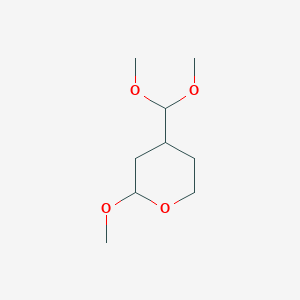
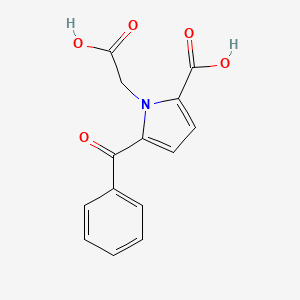
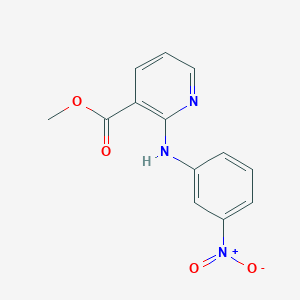
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
